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Compound of Interest

Compound Name: 4-Fluoroquinazoline

Cat. No.: B1295469

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of
4-fluoroquinazoline, a key heterocyclic compound with significant potential in medicinal
chemistry and drug development. This document details its synthesis, reactivity, spectral
characteristics, and known biological activities, presenting quantitative data in structured tables
and outlining detailed experimental protocols.

Core Chemical Properties

4-Fluoroquinazoline (CAS No. 341-86-6) is a fluorinated derivative of quinazoline. The
introduction of the fluorine atom at the 4-position significantly influences the compound's
reactivity, making it a versatile intermediate for the synthesis of a wide range of substituted
quinazolines.
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Property Value Source
Molecular Formula CsHsFN:2 N/A
Molecular Weight 148.14 g/mol N/A
oka ~3.31-3.51 (for unsubstituted o

quinazoline)

Data not available for 4-
fluoroquinazoline. For the

Melting Point related compound 2-methyl- N/A
4(3H)-quinazolinone, the
melting point is 231-233 °C.

Boiling Point Data not available. N/A

Data not available for 4-
fluoroquinazoline. Generally,

Solubility haloquinazolines are expected [2]
to be soluble in organic

solvents.

Synthesis and Reactivity

Synthesis:

4-Fluoroquinazoline is typically synthesized from its chloro-analogue, 4-chloroquinazoline, via
a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is a
good leaving group, allowing for its displacement by a fluoride ion.

Experimental Protocol: Synthesis of 4-Fluoroquinazoline from 4-Chloroquinazoline
Materials:

¢ 4-Chloroquinazoline

o Potassium fluoride (KF) or another suitable fluoride source

e Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
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» Phase-transfer catalyst (e.g., 18-crown-6) (optional, but can enhance reactivity)
Procedure:

 In a round-bottom flask, dissolve 4-chloroquinazoline in the chosen aprotic polar solvent.
e Add an excess of potassium fluoride to the solution.

e If using, add a catalytic amount of the phase-transfer catalyst.

e Heat the reaction mixture with stirring. The reaction temperature and time will depend on the
specific solvent and catalyst used, but a typical starting point is 80-120 °C for several hours.

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

e Upon completion, cool the reaction mixture to room temperature.

o Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl
acetate, dichloromethane).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel to obtain pure 4-
fluoroquinazoline.
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Synthesis of 4-Fluoroquinazoline.

Reactivity:

The fluorine atom at the 4-position of the quinazoline ring is a good leaving group, making 4-
fluoroquinazoline a key intermediate for the synthesis of various 4-substituted quinazolines
via nucleophilic aromatic substitution.[3][4][5] The electron-withdrawing nature of the pyrimidine
ring activates the C4 position towards nucleophilic attack. Common nucleophiles include
amines, alcohols, and thiols.
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Nucleophilic substitution on 4-Fluoroquinazoline.

Spectral Data

The following tables summarize the expected spectral data for 4-fluoroquinazoline based on
the analysis of related quinazoline derivatives.

NMR Spectroscopy

. . Coupling
Chemical Shift o ]
Nucleus Multiplicity Constant (J) Assignment
() ppm
Hz
1H NMR 9.4-8.5 S H2
Aromatic protons
8.1-7.5 m
(H5, H6, H7, H8)
13C NMR ~160 d Large 1JCF C4
~160 S Cc2
Aromatic
150-120 m
carbons
1°F NMR -60 to -80 m C4-F
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Mass Spectrometry

m/z Interpretation

148 [M]* (Molecular lon)
121 [M - HCNJ*

94 [CeHaN]*

Infrared Spectroscopy

Wavenumber (cm—?) Assignment
3100-3000 Aromatic C-H stretch
C=N and C=C stretching vibrations of the
1620-1580 _ o
quinazoline ring
1250-1000 C-F stretch
800-700 Aromatic C-H out-of-plane bend

Biological Activity and Mechanism of Action

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of
biological activities, including anticancer and antimicrobial effects.[6][7][8][9][10] Many of these
activities are attributed to their ability to inhibit key signaling pathways involved in cell
proliferation and survival.

Anticancer Activity:

Quinazoline-based compounds have been successfully developed as inhibitors of the
Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt
signaling pathways, both of which are frequently dysregulated in cancer.[11][12][13][14][15][16]

o EGFR Inhibition: 4-Anilinoquinazoline derivatives, which can be synthesized from 4-
fluoroquinazoline, are known to bind to the ATP-binding site of the EGFR tyrosine kinase
domain, preventing its autophosphorylation and the subsequent activation of downstream
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signaling cascades like the RAS/MAPK pathway. This leads to the inhibition of cell
proliferation and induction of apoptosis.[11][12][15]
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EGFR Signaling Pathway Inhibition.

o PI3K/Akt Inhibition: Certain quinazoline derivatives have also been shown to inhibit the
PI3K/Akt pathway, another critical signaling cascade for cell survival and proliferation.[1][13]
[14][16][17] By inhibiting PI3K, these compounds prevent the phosphorylation and activation
of Akt, leading to the downregulation of downstream effectors and ultimately promoting

apoptosis.
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PI3K/Akt Signaling Pathway Inhibition.
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Conclusion

4-Fluoroquinazoline is a valuable building block in medicinal chemistry due to the reactivity of
its 4-fluoro substituent. Its synthesis from readily available precursors and its susceptibility to
nucleophilic substitution allow for the creation of diverse libraries of quinazoline derivatives.
The established role of the quinazoline scaffold as an inhibitor of key oncogenic signaling
pathways, such as EGFR and PI3K/Akt, underscores the potential of 4-fluoroquinazoline as a
starting point for the development of novel therapeutic agents. Further research into the
specific properties and biological activities of 4-fluoroquinazoline and its derivatives is
warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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